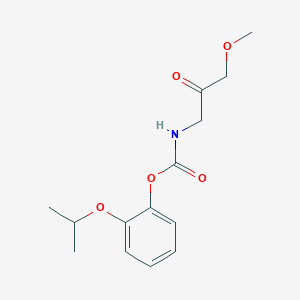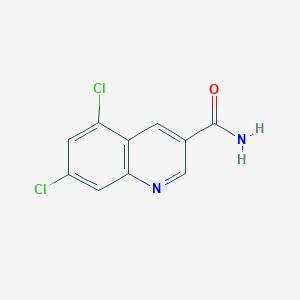
1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
The synthesis of 1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride involves several steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic routes typically involve:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functionalization: Introduction of the benzyl and phenyl groups through substitution reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial production methods often employ cost-effective and scalable processes, ensuring high yield and purity of the final product.
化学反応の分析
1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in neurochemistry.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of various pharmaceuticals and chemical intermediates
作用機序
The mechanism of action of 1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-Methyl-4-piperidyl benzylphenylglycolate hydrochloride can be compared with other piperidine derivatives, such as:
1-Benzyl-4-piperidyl methanol: Similar in structure but differs in functional groups.
N-(Piperidine-4-yl) benzamide: Another piperidine derivative with different pharmacological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry.
特性
CAS番号 |
101756-45-0 |
|---|---|
分子式 |
C21H26ClNO3 |
分子量 |
375.9 g/mol |
IUPAC名 |
(1-methylpiperidin-1-ium-4-yl) 2-hydroxy-2,3-diphenylpropanoate;chloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-22-14-12-19(13-15-22)25-20(23)21(24,18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;/h2-11,19,24H,12-16H2,1H3;1H |
InChIキー |
PRIQZSULWYRHSK-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CCC(CC1)OC(=O)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)




![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)





